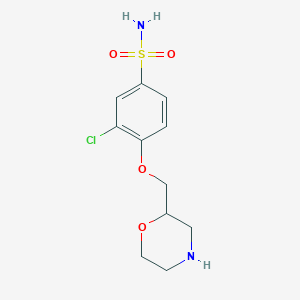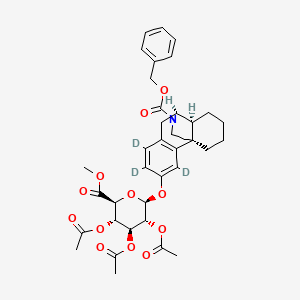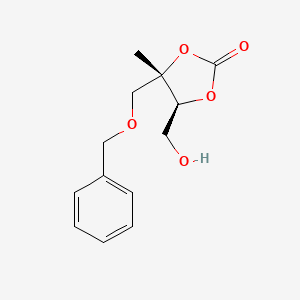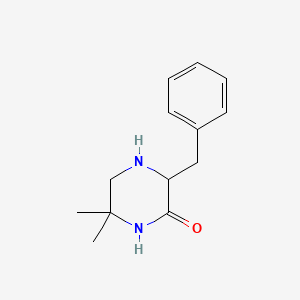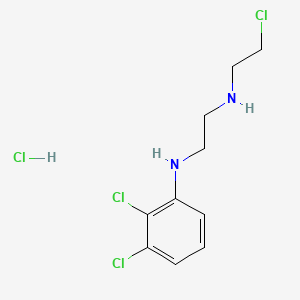
N1-(2-Chloroethyl)-N2-(2,3-dichlorophenyl)ethane-1,2-diamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2-Chloroethyl)-N2-(2,3-dichlorophenyl)ethane-1,2-diamine hydrochloride is a chemical compound known for its unique structure and properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Chloroethyl)-N2-(2,3-dichlorophenyl)ethane-1,2-diamine hydrochloride typically involves a multi-step process. The initial step often includes the reaction of 2-chloroethylamine with 2,3-dichlorobenzene under controlled conditions to form the intermediate product. This intermediate is then further reacted with ethylenediamine in the presence of a suitable catalyst to yield the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Purification steps, such as crystallization and filtration, are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
N1-(2-Chloroethyl)-N2-(2,3-dichlorophenyl)ethane-1,2-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as hydroxide ions, amines, and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding oxides and chlorinated by-products.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
N1-(2-Chloroethyl)-N2-(2,3-dichlorophenyl)ethane-1,2-diamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of N1-(2-Chloroethyl)-N2-(2,3-dichlorophenyl)ethane-1,2-diamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to cellular proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt cellular processes, resulting in the compound’s observed biological effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound can induce apoptosis in cancer cells by interfering with DNA replication and repair mechanisms.
相似化合物的比较
N1-(2-Chloroethyl)-N2-(2,3-dichlorophenyl)ethane-1,2-diamine hydrochloride can be compared with other similar compounds, such as:
- N1-(2-Chloroethyl)-N2-(2,4-dichlorophenyl)ethane-1,2-diamine hydrochloride
- N1-(2-Chloroethyl)-N2-(2,5-dichlorophenyl)ethane-1,2-diamine hydrochloride
- N1-(2-Chloroethyl)-N2-(2,6-dichlorophenyl)ethane-1,2-diamine hydrochloride
These compounds share a similar core structure but differ in the position of the chlorine atoms on the phenyl ring. The unique positioning of the chlorine atoms in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C10H14Cl4N2 |
|---|---|
分子量 |
304.0 g/mol |
IUPAC 名称 |
N-(2-chloroethyl)-N'-(2,3-dichlorophenyl)ethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C10H13Cl3N2.ClH/c11-4-5-14-6-7-15-9-3-1-2-8(12)10(9)13;/h1-3,14-15H,4-7H2;1H |
InChI 键 |
SQFVQNGTZGKWMA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NCCNCCCl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


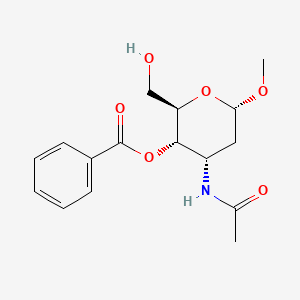
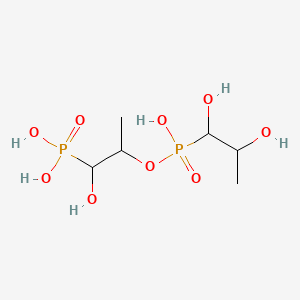
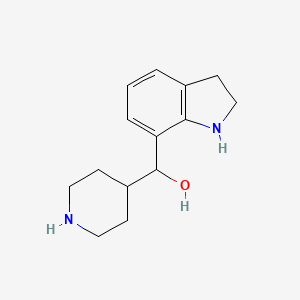
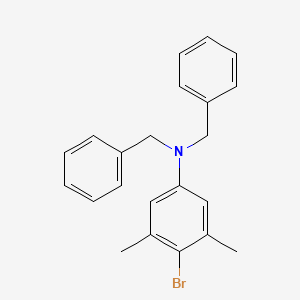
![methyl 5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate](/img/structure/B13843569.png)



